molecular formula C10H10ClNO4 B13452197 Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride CAS No. 2866334-53-2

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride

Cat. No.: B13452197
CAS No.: 2866334-53-2
M. Wt: 243.64 g/mol
InChI Key: AHZYQAHMCKOZJB-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is a chemical compound with the molecular formula C10H9NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dioxo-4-phenylbutanoate
  • Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride

Uniqueness

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications.

Properties

CAS No.

2866334-53-2

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

methyl 2,4-dioxo-4-pyridin-4-ylbutanoate;hydrochloride

InChI

InChI=1S/C10H9NO4.ClH/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7;/h2-5H,6H2,1H3;1H

InChI Key

AHZYQAHMCKOZJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=NC=C1.Cl

Origin of Product

United States

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